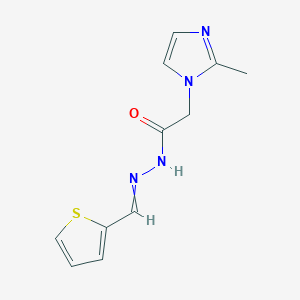
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine
Vue d'ensemble
Description
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine, commonly known as TFMCHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFMCHA is a cyclohexylamine derivative that has a trifluoromethyl group attached to the cyclohexane ring. This compound has a wide range of applications in various fields, including chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of TFMCHA is not well understood. However, studies have suggested that it may act as a weak inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. TFMCHA has also been shown to increase the release of these neurotransmitters in the brain, leading to increased activity in the central nervous system.
Biochemical and Physiological Effects:
TFMCHA has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. TFMCHA has also been shown to increase the levels of dopamine and serotonin in the brain, leading to increased mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFMCHA is its easy synthesis and purification. It is also relatively stable and can be stored for long periods without degradation. However, TFMCHA has some limitations in lab experiments, including its low solubility in water and its potential toxicity. Careful handling and disposal of TFMCHA are necessary to ensure the safety of researchers and the environment.
Orientations Futures
TFMCHA has a wide range of potential applications in various fields, including drug discovery, agrochemicals, and catalysis. Future research could focus on the synthesis of novel compounds using TFMCHA as a building block. Studies could also investigate the potential therapeutic applications of TFMCHA, including its effects on neurological disorders such as Parkinson's disease and depression. Furthermore, further research could focus on the mechanism of action of TFMCHA and its potential interactions with other compounds.
Applications De Recherche Scientifique
TFMCHA has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. TFMCHA has also been used as a ligand in the synthesis of metal complexes for catalytic reactions.
Propriétés
IUPAC Name |
N-methyl-4-(trifluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h6-7,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUODNYZDCDMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B3285190.png)

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B3285218.png)









![2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol](/img/structure/B3285292.png)
